molecular formula C21H22N4OS B2914211 N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide CAS No. 899746-22-6

N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide

Cat. No. B2914211
CAS RN: 899746-22-6
M. Wt: 378.49
InChI Key: WGMCYWDDCAUFFG-UHFFFAOYSA-N
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Description

“N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C23H26N4O2S . It is a synthesized compound that has been studied and researched for its potential applications in various scientific fields.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridazin-3-yl group attached to a 4-methylpiperidin-1-yl group . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 422.55 . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 rotatable bonds . Its partition coefficient (logP) is 5.195, and its distribution coefficient (logD) is 5.189 . Its water solubility (LogSw) is -5.11 .

Scientific Research Applications

Synthesis and Antimicrobial Agents

Research has focused on the synthesis of new compounds with potential as antimicrobial agents, leveraging the structural properties of thiophene-2-carboxamide and related derivatives. For instance, compounds synthesized from thiophene derivatives have shown promise in vitro antibacterial and antifungal activities against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. These studies highlight the potential of thiophene derivatives in developing new antimicrobial drugs (Desai, Dodiya, & Shihora, 2011).

Heterocyclic Synthesis

Thiophene-2-carboxamide and its derivatives have been utilized in the synthesis of heterocyclic compounds, contributing to pharmaceutical chemistry. For example, the synthesis of novel pyridine and fused pyridine derivatives using thiophene-2-yl-pyridine-3-carbonitrile as a starting material has been reported. These compounds were evaluated for their antimicrobial and antioxidant activities, showcasing their therapeutic potential (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Anticancer Activity

Another area of research involves the synthesis of thiophene-2-carboxaldehyde derivatives and their evaluation for anticancer activity. These studies have included optical spectroscopic, anticancer, and docking studies to determine the binding characteristics of these compounds to carrier proteins like Human Serum Albumin (HSA). The results suggest that certain thiophene derivatives could be promising in the development of new anticancer agents (Shareef, Musthafa, Velmurugan, Karthikeyan, Ganesan, Padusha, Musthafa, & Mohamed, 2016).

Enzyme Inhibition

The design and synthesis of pyridazine derivatives acting as enzyme inhibitors, particularly AChE (acetylcholinesterase) inhibitors, have been explored. These studies show how structural modifications of the pyridazine ring can lead to improved inhibitory activity and selectivity, potentially offering new avenues for therapeutic interventions (Contreras, Parrot, Sippl, Rival, & Wermuth, 2001).

properties

IUPAC Name

N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c1-15-10-12-25(13-11-15)20-9-8-18(23-24-20)16-4-6-17(7-5-16)22-21(26)19-3-2-14-27-19/h2-9,14-15H,10-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMCYWDDCAUFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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